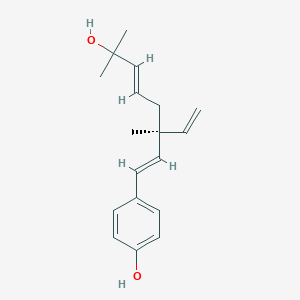

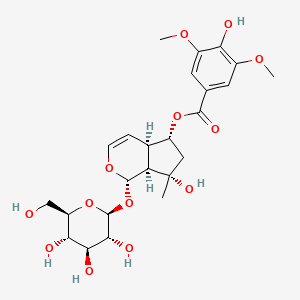

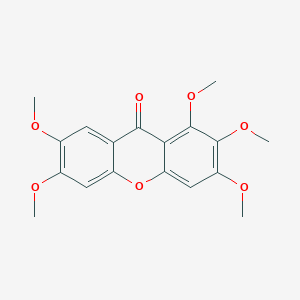

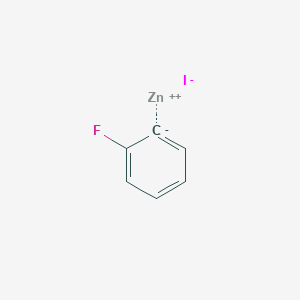

![molecular formula C24H19N B1632043 N-Phenyl-[1,1':4',1''-terphenyl]-4-amine CAS No. 897671-81-7](/img/structure/B1632043.png)

N-Phenyl-[1,1':4',1''-terphenyl]-4-amine

Übersicht

Beschreibung

“N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine” is a compound that is closely related to terphenyls . Terphenyls, also known as diphenylbenzenes or triphenyls, consist of a central benzene ring substituted with two phenyl groups . There are three substitution patterns: ortho-terphenyl, meta-terphenyl, and para-terphenyl .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine (also known as 4-Anilino-1,1’:4’,1’'-terphenyl), focusing on six unique applications:

Organic Semiconductors

N-Phenyl-[1,1’4’,1’'-terphenyl]-4-amine: is widely studied in the field of organic semiconductors. Its unique molecular structure, featuring a conjugated system of benzene rings, allows for efficient charge transport. This makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound’s stability and electronic properties are key factors in enhancing the performance and longevity of these devices .

Photovoltaic Materials

In the realm of photovoltaic materials, 4-Anilino-1,1’:4’,1’'-terphenyl has been explored for its potential to improve the efficiency of solar cells. Its ability to absorb light and convert it into electrical energy is crucial for developing more efficient solar panels. Research has shown that incorporating this compound into the active layer of solar cells can significantly enhance their power conversion efficiency .

Organic Light-Emitting Diodes (OLEDs)

The compound’s application in OLEDs is particularly noteworthy. N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine serves as an effective hole transport material, facilitating the movement of positive charges within the device. This improves the overall efficiency and brightness of OLED displays, making them more suitable for high-resolution screens in smartphones, televisions, and other electronic devices .

Chemical Sensors

4-Anilino-1,1’4’,1’'-terphenyl: is also utilized in the development of chemical sensors. Its sensitivity to various chemical environments makes it an excellent candidate for detecting specific molecules or ions. These sensors can be used in environmental monitoring, medical diagnostics, and industrial applications to detect pollutants, toxins, or other hazardous substances .

Biological Applications

In biological research, N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine has been investigated for its potential as a bioactive compound. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties. This opens up possibilities for developing new therapeutic agents that can target specific pathogens or cancer cells with high precision .

Material Science

The compound’s structural properties make it valuable in material science for creating advanced materials with specific characteristics. For instance, its rigidity and stability are beneficial in designing polymers and composites that require high mechanical strength and thermal stability. These materials can be used in various industrial applications, including aerospace, automotive, and construction .

Wirkmechanismus

Target of Action

N-Phenyl-[1,1’:4’,1’‘-terphenyl]-4-amine, also known as 4-Anilino-1,1’:4’,1’'-terphenyl, is a type of terphenyl compound . Terphenyls are aromatic hydrocarbons that consist of a central benzene ring substituted with two phenyl groups . They are mainly used in the production of polychlorinated terphenyls, which were formerly used as heat storage and transfer agents . .

Mode of Action

It is known that terphenyl compounds generally interact with their targets through aromatic stacking interactions, given their planar, aromatic structure .

Biochemical Pathways

It is known that terphenyl compounds can undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

It is known that tertiary amines, such as n-phenyl-[1,1’:4’,1’'-terphenyl]-4-amine, can undergo n-dealkylation through the carbinolamine .

Result of Action

It is known that terphenyl compounds have been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .

Action Environment

It is known that terphenyl compounds are insoluble in water , which could potentially affect their bioavailability and efficacy.

Eigenschaften

IUPAC Name |

N-phenyl-4-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXSLLOSYCKNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-[1,1':4',1''-terphenyl]-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.